molecular formula C12H22O2Si2 B1267189 1,4-Bis(trimethylsiloxy)benzene CAS No. 2117-24-0

1,4-Bis(trimethylsiloxy)benzene

Cat. No. B1267189
CAS RN: 2117-24-0
M. Wt: 254.47 g/mol
InChI Key: DVLYYIZODAWMML-UHFFFAOYSA-N
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Description

1,4-Bis(trimethylsiloxy)benzene is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and properties. This compound serves as a fundamental building block in the synthesis of complex molecules and materials.

Synthesis Analysis

1,4-Bis(trimethylsiloxy)benzene can be synthesized through several methods. One approach involves the functionalization of 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions to introduce bromo-, boryl-, and stannyl-functional groups, providing pathways to further chemical modifications (Reus et al., 2012).

Molecular Structure Analysis

The molecular structure of 1,4-Bis(trimethylsiloxy)benzene has been determined through crystallization and spectroscopic analysis, revealing a conformation with C1 symmetry where the trimethylsiloxy groups are twisted around the benzene ring axis (Bock et al., 1994).

Chemical Reactions and Properties

1,4-Bis(trimethylsiloxy)benzene undergoes various chemical reactions, including polymerization and functionalization processes. It serves as a precursor in the synthesis of complex polymers and materials with high thermal stability and specific physical properties (Dittmer et al., 1989).

Physical Properties Analysis

The physical properties of 1,4-Bis(trimethylsiloxy)benzene and its derivatives, such as solubility, melting point, and thermal stability, have been extensively studied. These properties are crucial for its application in material science and organic synthesis (Lehr et al., 2013).

Chemical Properties Analysis

1,4-Bis(trimethylsiloxy)benzene exhibits a range of chemical properties, including reactivity towards electrophiles and nucleophiles, which make it a versatile compound in organic synthesis. Its chemical behavior is essential for the development of new synthetic methodologies and materials (Liu & Tidwell, 1995).

Scientific Research Applications

Silicon Carbide Coating Development

  • Scientific Field: Material Science
  • Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as a precursor for developing silicon carbide coating .
  • Methods of Application: The application involves a plasma-assisted chemical vapor deposition (CVD) process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.

Quantitative NMR (qNMR) Spectroscopy

  • Scientific Field: Analytical Chemistry
  • Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as a secondary standard in quantitative NMR (qNMR) spectroscopy .
  • Methods of Application: The compound is used in the NMR spectroscopy process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.

Quantitation of Small Organic Molecules

  • Scientific Field: Organic Chemistry
  • Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as an internal standard for the quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy .
  • Methods of Application: The compound is used in the 1H NMR spectroscopy process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.

Safety And Hazards

TMSB is classified as a combustible solid . It has a flash point of 175 °C . Personal protective equipment such as dust mask type N95, eyeshields, and gloves are recommended when handling TMSB .

Future Directions

TMSB has recently received attention because of its stability under normal conditions, its volatility, its chlorine-free nature, and its ability to deposit silicon carbide films under relatively mild conditions . This makes it a valuable and economic coating material, especially in nuclear applications .

properties

IUPAC Name

trimethyl-(4-trimethylsilyloxyphenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLYYIZODAWMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305236
Record name 1,4-Bis(trimethylsiloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(trimethylsiloxy)benzene

CAS RN

2117-24-0
Record name 1,4-Bis(trimethylsiloxy)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(trimethylsiloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
SL Liu, MF Yahg - Journal of the Chinese Chemical Society, 1964 - Wiley Online Library
Four compounds of bis(trimethylsiloxy)‐ether type, including 1,4‐bis(trimethylsiloxymethyl)‐cyclohexane, 1,4‐bis(trimethylsiloxymethyl)‐benzene, 1,3‐bis(trimethylsiloxy)‐2,2‐…
Number of citations: 0 onlinelibrary.wiley.com
SL Liu, RJ Hwang, CS Lee - Journal of the Chinese Chemical …, 1971 - Wiley Online Library
Two isomeric bis(trimethylsiloxy)naphthalenes and two isomeric bis(triethylsiloxy)naphthalenes were newly synthesized, their properties examined. The yield of 1,4‐bis(trialkylsiloxy)…
Number of citations: 3 onlinelibrary.wiley.com
H Xin, Y Zhang, Z Xing - Frontiers of Chemistry in China, 2006 - Springer
4-Bis(p-hydroxybenzoate)phenylene was prepared using 1,4-bis(trimethylsiloxy)benzene and p-hydroxybenzoyl chloride as starting materials. A series of novel 1,4-bis(p-…
Number of citations: 9 link.springer.com
MG Voronkov, IP Tsyrendorzhieva… - Zhurnal Obshchej …, 1999 - inis.iaea.org
[en] Interaction of gallium triiodide with 1, 2-, 1, 3-, and 1, 4-bis (trimethylsiloxy) benzene at a temperature of 150-200 Deg C is studied. The reaction products are identified by the …
Number of citations: 2 inis.iaea.org
RF Stewart, LL Miller - Journal of the American Chemical Society, 1980 - ACS Publications
The electrochemical oxidation of trialkylsiloxybenzene derivatives was investigated using platinum and graphite anodes in either acetonitrile or methylene chloride solvent. Preparative …
Number of citations: 62 pubs.acs.org
W Mormann, M Brahm - Polymer, 1993 - Elsevier
A number of novel triaromatic diisocyanates based on para-linked ester mesogens (1,4-phenylene dibenzoate, diphenyl terephthalate, diphenyl trans-1,4-cyclohexanedicarboxylate …
Number of citations: 26 www.sciencedirect.com
AG Beaumont, C Eaborn, RA Jackson - Journal of the Chemical …, 1970 - pubs.rsc.org
Bis(trimethylsilyl)mercury reacts with cyclohexanone at room temperature to give cyclohexyloxytrimethylsilane, cyclohexenyloxytrimethylsilane, and 1,1′-bis(trimethylsiloxy)bicyclohexyl…
Number of citations: 11 pubs.rsc.org
W Mormann, M Brahm - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
The regioselective reaction of aliphatic ω‐isocyanatoacyl chlorides with silyl‐protected hydroxy‐nucleophiles was extended to aromatic isocyanatoacyl chlorides. Starting with 3‐ or 4‐…
Number of citations: 49 onlinelibrary.wiley.com
W Mormann, C Kuckertz - Macromolecular Symposia, 2002 - Wiley Online Library
Synthesis and liquid crystal properties of a series of trifunctional star‐shaped cyanurate rings containing mesogens with trimethylsiloxy‐, hydroxy, cyanate‐ and isocyanate groups and …
Number of citations: 12 onlinelibrary.wiley.com
T Itoh, K Hirai, T Uno, M Kubo - Ionics, 2008 - Springer
Poly(squarate)s (PPS-1 and PPS-2) were synthesized by the reaction of squaryl dichloride with hydroquinone for PPS-1 and with 2,5-diethoxy-1,4-bis(trimethylsilyloxy)benzene for PPS-…
Number of citations: 14 link.springer.com

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